
Perospirone
Übersicht
Beschreibung
Perospirone is a second-generation antipsychotic (SGA) developed by Sumitomo Pharmaceuticals and approved in Japan in 2000 . It functions as a serotonin-dopamine antagonist (SDA), with high affinity for serotonin 5-HT2A and dopamine D2 receptors, partial agonism at 5-HT1A receptors, and antagonism at α1-adrenergic and D4 receptors . This receptor profile contributes to its efficacy in treating both positive and negative symptoms of schizophrenia while minimizing extrapyramidal symptoms (EPS) compared to first-generation antipsychotics (FGAs) like haloperidol .
Clinical trials demonstrate that this compound (8–48 mg/day) achieves a 75% response rate in schizophrenia, with significant improvements in Positive and Negative Syndrome Scale (PANSS) scores observed within two weeks . Its unique 5-HT1A partial agonism may enhance prefrontal cortex (PFC) activity, improving cognitive deficits in schizophrenia .
Vorbereitungsmethoden
Synthesis of Perospirone Free Base
The synthesis of this compound free base serves as the foundational step for subsequent salt formation. Patent CN112225732A outlines a multi-step process beginning with the condensation of 4-fluorobenzhydryl chloride with piperazine derivatives, followed by cyclization and purification . Critical parameters include:
Solvent Selection and Reaction Conditions
Ethanol, tetrahydrofuran (THF), and acetonitrile are preferred solvents due to their ability to dissolve intermediate products while minimizing side reactions. For instance, dissolving 57.20 g of this compound free base in 286 mL ethanol at room temperature achieves a homogeneous reaction medium for hydrochlorination . The volume-to-mass ratio of solvent to free base is rigorously controlled at 4:1 mL/g to ensure optimal solubility without excessive solvent use .
Impurity Control
High-performance liquid chromatography (HPLC) analyses reveal that starting material purity directly influences final product quality. This compound free base with ≥98.0% HPLC content is essential to limit impurities such as dehydrothis compound and N-oxide derivatives . Recrystallization from ethyl acetate at 5–10°C reduces residual solvents like THF to <0.1%, meeting International Council for Harmonisation (ICH) guidelines .
Conversion to this compound Hydrochloride
Salification of the free base with hydrochloric acid produces this compound hydrochloride, which is subsequently recrystallized to obtain the dihydrate crystal form B.
Hydrochlorination Process
Concentrated hydrochloric acid is added dropwise to a stirred solution of this compound free base in ethanol or acetonitrile at room temperature. Maintaining a pH of 1–2 during acid addition prevents over-salinization, which could lead to amorphous byproducts . The reaction mixture is stirred for 1 hour post-addition to ensure complete protonation of the piperazine nitrogen.
Crystallization and Drying
Post-filtration, the crude hydrochloride salt is recrystallized from aqueous ethanol (70–85% v/v) at controlled temperatures. Cooling the solution to −10–25°C induces nucleation of the dihydrate crystal form B, which exhibits superior stability compared to earlier polymorphs . Vacuum drying at 60°C for 12 hours removes residual moisture without inducing thermal degradation .
Optimization of Crystal Form B
The dihydrate crystal form B of this compound hydrochloride addresses stability issues observed in prior formulations.
Solvent Systems for Recrystallization
Comparative studies demonstrate that 80% ethanol yields crystals with the highest purity (99.91% HPLC content) and lowest single impurity levels (0.06–0.09%) . Alternative solvents like acetonitrile and THF require stricter temperature control (−10 to −5°C) to achieve comparable results .
Table 1: Recrystallization Parameters and Outcomes
Example | Solvent | Temperature (°C) | Yield (%) | HPLC Purity (%) | Max. Impurity (%) |
---|---|---|---|---|---|
1 | 70% ethanol | −5–0 | 95.3 | 99.90 | 0.08 |
4 | 70% acetonitrile | −10–−5 | 88.2 | 99.82 | 0.09 |
6 | 80% THF | 20–25 | 89.2 | 99.85 | 0.08 |
Stability Profiling
Accelerated stability tests (40°C/75% relative humidity) confirm that crystal form B maintains >99% purity over 6 months, whereas form A degrades to 97.2% under identical conditions . X-ray powder diffraction (XRPD) analysis reveals distinct peaks at 2θ = 8.9°, 12.3°, and 17.7° for form B, ensuring batch-to-batch consistency .
Analytical Validation of Synthesis
Quality control measures are integral to verifying the success of this compound preparation.
Chromatographic Methods
Reverse-phase HPLC with a YMC-Triart C18 column (3 μm, 150 × 2.1 mm) separates this compound from impurities using a gradient of 10 mM ammonium formate in water and methanol . Mobile phase flow rates of 0.3 mL/min and column temperatures of 40°C optimize resolution while minimizing run times .
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) in positive ion mode identifies degradation products via precursor ions at m/z 427.2 for this compound and m/z 411.2 for dehydrothis compound . Collision energies of 35 eV fragment the precursor ions without excessive signal loss .
Industrial-Scale Manufacturing Considerations
Translating lab-scale synthesis to industrial production requires addressing solvent recovery, energy consumption, and regulatory compliance.
Solvent Recycling
Distillation of ethanol from mother liquors achieves 85% recovery rates, reducing raw material costs by 20–25% . Implementing continuous crystallization reactors minimizes batch-to-batch variability, with residence times of 2–4 hours ensuring uniform crystal size distribution .
Regulatory Compliance
The European Pharmacopoeia specifies limits for residual solvents (e.g., <500 ppm for THF), necessitating purge studies during drying . Process analytical technology (PAT) tools like near-infrared (NIR) spectroscopy enable real-time monitoring of moisture content during lyophilization .
Analyse Chemischer Reaktionen
Metabolic Pathways and Biotransformation
Perospirone undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes, with three primary reaction types dominating its biotransformation:
-
Hydroxythis compound retains partial antiserotonergic activity but with lower receptor affinity compared to the parent compound .
-
Only 0.4% of the administered dose is excreted unchanged in urine, highlighting near-complete metabolism .
Drug-Drug Interactions and Enzyme Modulation
This compound’s metabolism is highly dependent on CYP3A4, leading to significant interactions:
-
Concomitant use with CYP3A4 inhibitors/inducers requires dose adjustments .
-
High protein binding increases risk of displacement interactions with other albumin-bound drugs .
Stability Under Physiological Conditions
This compound’s rapid absorption (Tₘₐₓ: 0.8–1.5 hours) and short half-life necessitate twice-daily dosing . Its stability is influenced by:
-
pH-dependent solubility : More stable in acidic environments.
-
Photodegradation : Exposure to light accelerates decomposition, necessitating opaque packaging .
Experimental and Clinical Insights
Wissenschaftliche Forschungsanwendungen
Efficacy in Schizophrenia Treatment
Perospirone has been evaluated extensively for its efficacy in treating schizophrenia. A systematic review and meta-analysis highlighted that while this compound is generally well tolerated, it may not be as effective as other second-generation antipsychotics (SGAs) in reducing the Positive and Negative Syndrome Scale (PANSS) scores. Specifically, it showed inferior results compared to other SGAs in reducing total PANSS scores and positive symptoms, although it was more effective than haloperidol for negative symptoms .
Table 1: Comparative Efficacy of this compound vs. Other Antipsychotics
Antipsychotic | PANSS Total Score Reduction | Positive Symptoms | Negative Symptoms |
---|---|---|---|
This compound | Lower than SGAs | Lower than SGAs | Higher than Haloperidol |
Olanzapine | Higher | Higher | Comparable |
Risperidone | Higher | Higher | Comparable |
Haloperidol | Lower | Lower | Higher |
Neuroleptic Malignant Syndrome (NMS)
A notable case study documented a patient who developed neuroleptic malignant syndrome after being treated with this compound. This condition is characterized by severe muscle rigidity, fever, autonomic instability, and altered mental status. The case emphasizes the need for careful monitoring when prescribing this compound, especially at higher doses .
Effects on Auditory P300
Research has shown that switching to this compound can significantly affect auditory P300 wave amplitude, correlating with improvements in general psychopathology symptoms in schizophrenia patients. This suggests that this compound may have a beneficial impact on cognitive functions associated with auditory processing .
Potential Use in Huntington's Disease
This compound has also been explored beyond schizophrenia; a case report indicated its effectiveness in managing psychiatric symptoms and involuntary movements in a patient with Huntington's disease. The drug's dual action on dopamine and serotonin receptors may contribute to its therapeutic effects in this context .
Case Study: Neuroleptic Malignant Syndrome Induced by this compound
- Patient Profile : A 40-year-old female diagnosed with schizophrenia.
- Initial Treatment : Transitioned from risperidone to this compound.
- Symptoms : Developed severe extrapyramidal symptoms followed by NMS after dosage increase.
- Management : Immediate cessation of this compound led to symptom resolution.
This case highlights the importance of monitoring for adverse effects when initiating or adjusting dosages of this compound.
Wirkmechanismus
Perospirone exerts its effects by antagonizing serotonin 5HT2A receptors and dopamine D2 receptors . This antagonism helps alleviate the positive symptoms of schizophrenia, such as delusions and hallucinations . Additionally, this compound acts as a partial agonist at 5HT1A receptors, which are autoreceptors that stimulate the uptake of serotonin and inhibit its release . The compound also interacts with D4 receptors and α₁-adrenergic receptors as an antagonist, as well as histamine H1 receptors as an inverse agonist . These interactions contribute to its sedative and hypotensive actions .
Vergleich Mit ähnlichen Verbindungen
Pharmacological Profiles
Compound | Receptor Affinity | Key Mechanisms |
---|---|---|
Perospirone | 5-HT2A antagonist, D2 antagonist, 5-HT1A partial agonist, α1/D4 antagonist | Balanced serotonin-dopamine modulation; EPS reduction |
Risperidone | 5-HT2A/D2 antagonist, α1/H1 antagonist | High D2 affinity; dose-dependent EPS risk |
Aripiprazole | D2/5-HT1A partial agonist, 5-HT2A antagonist | Dopamine stabilization; lower metabolic risks |
Haloperidol | D2 antagonist | High EPS liability; limited serotonin activity |
Blonanserin | 5-HT2A/D2/D3 antagonist | Lower hyperprolactinemia risk vs. risperidone |
Efficacy in Schizophrenia
PANSS Scores
- This compound vs. Haloperidol :
- This compound vs. Other SGAs :
Cognitive and Functional Outcomes
- This compound enhances PFC-mediated cognitive functions, similar to tandospirone, by modulating electrophysiological activity in this region .
Extrapyramidal Symptoms (EPS)
- This compound shows lower EPS rates vs. haloperidol (SMD = -0.30, p = 0.01) and comparable EPS to risperidone .
- Incidence of akathisia: 0.1–5% (vs. 10–15% for haloperidol) .
Cardiometabolic Risks
Parameter | This compound | Risperidone | Haloperidol | Blonanserin |
---|---|---|---|---|
Weight Gain | ↔ | ↑↑ | ↔ | ↓ vs. risperidone |
Prolactin Levels | ↔ | ↑↑↑ | ↑↑ | ↓↓↓ |
QTc Prolongation | ↔ | ↔ | ↔ | ↔ |
Neuroleptic Malignant Syndrome (NMS)
- Rare (<1% incidence) but reported in this compound-treated patients, with rapid resolution upon discontinuation .
Unique Advantages and Limitations
Biologische Aktivität
Perospirone is an atypical antipsychotic medication developed primarily for the treatment of schizophrenia and other related disorders. Its pharmacological profile is characterized by its actions as a serotonin 5-HT2A receptor antagonist and a dopamine D2 receptor antagonist, alongside partial agonism at the 5-HT1A receptor. This multifaceted activity contributes to its therapeutic efficacy and side effect profile.
This compound's biological activity is primarily mediated through its interactions with various neurotransmitter receptors:
- Dopamine Receptors : this compound acts as an antagonist at D2 receptors, which is crucial for alleviating positive symptoms of schizophrenia, such as hallucinations and delusions. It also interacts with D4 receptors, contributing to its overall efficacy .
- Serotonin Receptors : The drug antagonizes 5-HT2A receptors, which may help improve negative symptoms and cognitive deficits associated with schizophrenia. Additionally, its partial agonist activity at 5-HT1A receptors may provide anxiolytic effects and reduce the risk of extrapyramidal symptoms (EPS) .
- Other Receptors : this compound also exhibits inverse agonism at histamine H1 receptors and antagonistic effects on α₁-adrenergic receptors, which may explain some of its sedative properties .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed after oral administration, with peak plasma concentrations reached within 0.8 to 1.5 hours following an 8 mg dose .
- Distribution : The volume of distribution is large (mean of 1733 L), indicating extensive tissue binding and penetration into the central nervous system .
- Protein Binding : Approximately 92% of this compound is bound to plasma proteins, predominantly serum albumin .
- Metabolism : Undergoes extensive first-pass metabolism in the liver, primarily via CYP3A4, leading to several metabolites including hydroxythis compound, which retains some pharmacological activity .
- Elimination : Primarily excreted via renal pathways, with a half-life of about 1.9 hours .
Efficacy in Clinical Studies
This compound has been evaluated in several clinical studies demonstrating its effectiveness in treating schizophrenia:
- A study comparing this compound with other antipsychotics found it effective in reducing both positive and negative symptoms with a favorable side effect profile .
- In young patients at clinical high risk for psychosis, this compound improved symptoms without severe adverse effects, indicating its potential as a safer option compared to other antipsychotics .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Eigenschaften
IUPAC Name |
(3aR,7aS)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21/h3-4,9-10,17-18H,1-2,5-8,11-16H2/t17-,18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVFZWUMDDXLLG-HDICACEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048163 | |
Record name | Perospirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150915-41-6, 129273-38-7 | |
Record name | Perospirone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150915-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perospirone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perospirone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08922 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Perospirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perospirone Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEROSPIRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N303OK87DT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
95-97 as hydrochloride form | |
Record name | Perospirone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08922 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.